molecular formula C23H19NO4 B3820920 ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE

ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE

Cat. No.: B3820920
M. Wt: 373.4 g/mol
InChI Key: FTUUZBOMVIMLAB-UHFFFAOYSA-N
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Description

ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE: is a complex organic compound belonging to the indole family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to achieve the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic substitution reactions are common, especially at the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology and Medicine: Indole derivatives, including this compound, have shown promise in biological and medicinal research. They exhibit a range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties . This makes them valuable for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

  • Ethyl 2-methylindole-3-carboxylate
  • Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate

Comparison: While these compounds share a similar indole core, ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE is unique due to its additional functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other indole derivatives may not be as effective .

Properties

IUPAC Name

ethyl 2-methyl-1-(4-methylphenyl)-4,5-dioxobenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-4-28-23(27)18-14(3)24(15-11-9-13(2)10-12-15)20-16-7-5-6-8-17(16)21(25)22(26)19(18)20/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUUZBOMVIMLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=O)C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE
Reactant of Route 3
ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE

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